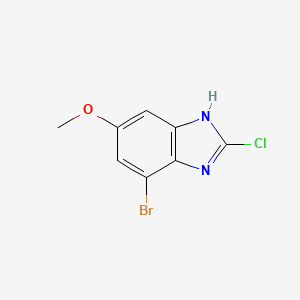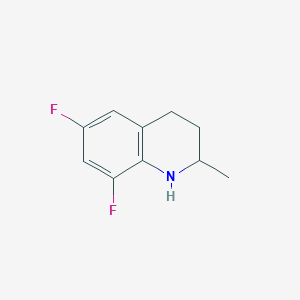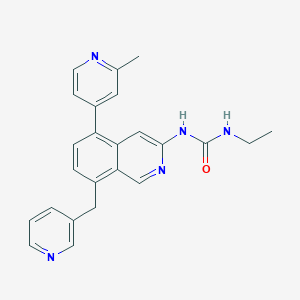
1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea is a complex organic compound that has garnered interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes an isoquinoline core substituted with pyridine and urea groups
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Substitution with Pyridine Groups: The isoquinoline core is then functionalized with pyridine groups through nucleophilic substitution reactions.
Urea Formation:
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the isoquinoline or pyridine rings.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific functional groups targeted during the reaction.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-(5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl)urea can be compared with other similar compounds, such as:
Substituted Isoquinolines: These compounds share the isoquinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine Derivatives: Compounds with pyridine rings may have similar reactivity but different biological activities due to variations in their overall structure.
Urea Derivatives: These compounds contain the urea functional group and may exhibit similar chemical reactivity but different biological effects.
Eigenschaften
Molekularformel |
C24H23N5O |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
1-ethyl-3-[5-(2-methylpyridin-4-yl)-8-(pyridin-3-ylmethyl)isoquinolin-3-yl]urea |
InChI |
InChI=1S/C24H23N5O/c1-3-26-24(30)29-23-13-21-20(19-8-10-27-16(2)11-19)7-6-18(22(21)15-28-23)12-17-5-4-9-25-14-17/h4-11,13-15H,3,12H2,1-2H3,(H2,26,28,29,30) |
InChI-Schlüssel |
QOVVLMSONAAZQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)CC3=CN=CC=C3)C4=CC(=NC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4S,5S,6R)-2-(((4AR,6S,7R,8R,8aR)-6-(((2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutan-2-yl)oxy)-7-acetamido-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B15202472.png)
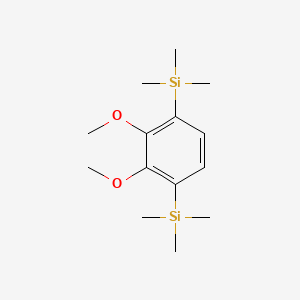
![4-Amino-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15202477.png)
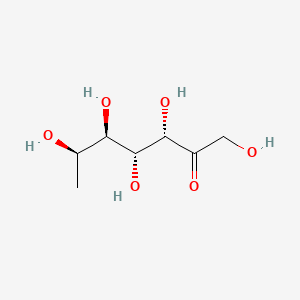
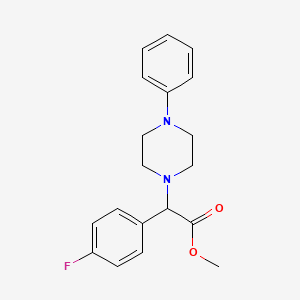

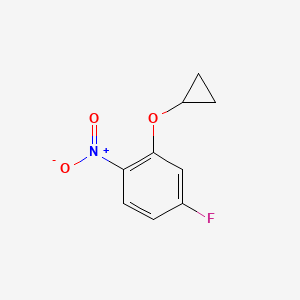
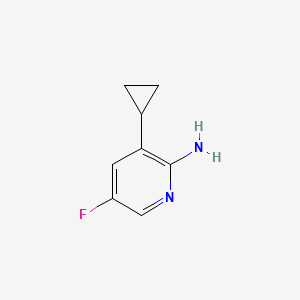
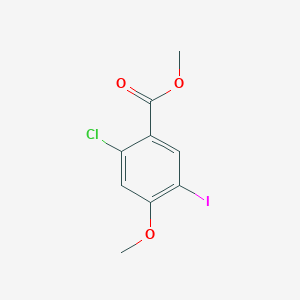
![5-[4-(Methylsulfanyl)phenyl]-2-furoic acid](/img/structure/B15202509.png)
